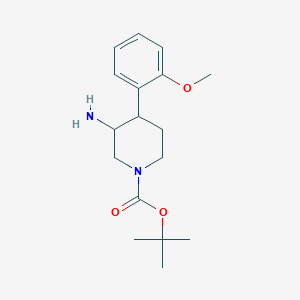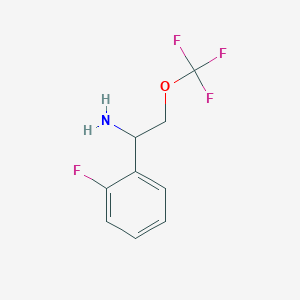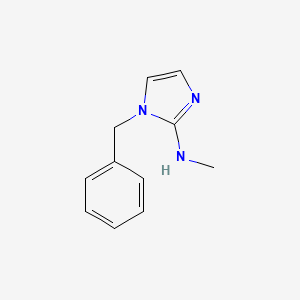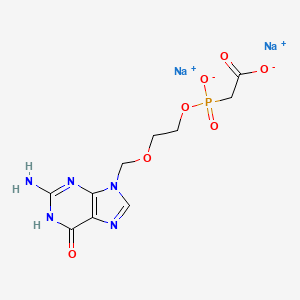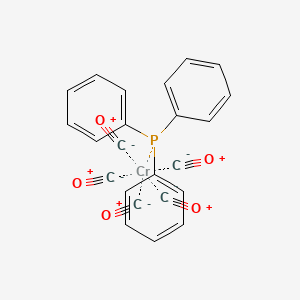![molecular formula C17H25NO B13151205 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that belongs to the class of azabicyclononanes. This compound is characterized by its unique structure, which includes a phenyl group, an isopropyl group, and a hydroxyl group attached to a bicyclic azabicyclononane framework. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves the following steps:
Formation of the Azabicyclononane Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors such as cyclohexylamines and aldehydes.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Addition of the Isopropyl Group: The isopropyl group can be added through alkylation reactions using isopropyl halides.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and isopropyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl or isopropyl derivatives.
科学的研究の応用
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or cell wall synthesis.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.3.1]nonan-3-ones: These compounds share a similar bicyclic structure but differ in the substituents attached to the core.
9-Borabicyclo[3.3.1]nonane: This compound is used as a hydroboration reagent and has a similar bicyclic framework.
Uniqueness
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[331]nonan-3-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C17H25NO |
|---|---|
分子量 |
259.4 g/mol |
IUPAC名 |
3-phenyl-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C17H25NO/c1-13(2)18-15-9-6-10-16(18)12-17(19,11-15)14-7-4-3-5-8-14/h3-5,7-8,13,15-16,19H,6,9-12H2,1-2H3 |
InChIキー |
IMLVPGAUWCQLNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2CCCC1CC(C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



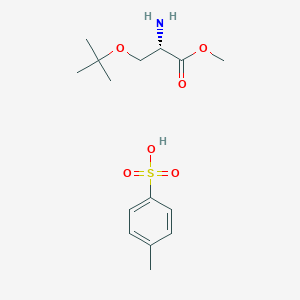
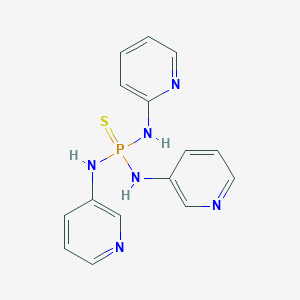
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
